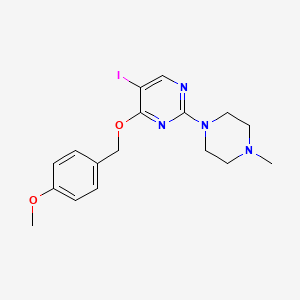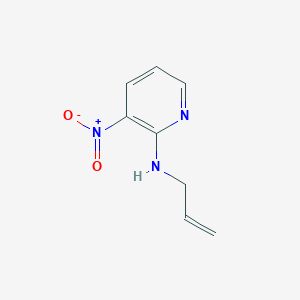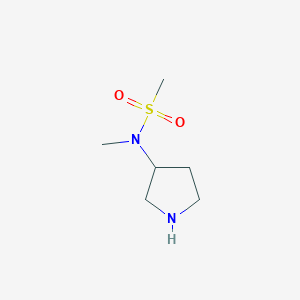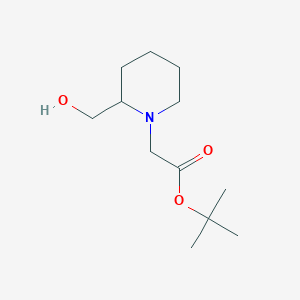
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine
Übersicht
Beschreibung
“5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with an iodo group at the 5-position, a methoxybenzyloxy group at the 4-position, and a methylpiperazinyl group at the 2-position.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the addition of the various substituents in a specific order to avoid unwanted side reactions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the types of bonds between them. The presence of the iodo, methoxybenzyloxy, and methylpiperazinyl groups would likely have a significant impact on the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents. The iodo group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents. For example, the presence of the methoxybenzyloxy and methylpiperazinyl groups could increase the compound’s solubility in organic solvents.Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Neuroprotection
Research by Ohkubo et al. (1994) explored novel pyrimidine derivatives for their anti-anoxic (AA) activity, which can be crucial for cerebral protection. Their study included compounds related to 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine, suggesting potential application in neuroprotective therapies (Ohkubo et al., 1994).
Anti-Inflammatory and Analgesic Properties
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which included pyrimidine derivatives. These compounds showed significant anti-inflammatory and analgesic activities. This research indicates the potential of pyrimidine compounds, such as 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine, in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Potential in Imaging and Radiochemistry
Wang et al. (2018) focused on the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for potential use in PET (Positron Emission Tomography) imaging. This suggests that pyrimidine derivatives, similar in structure to 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine, could be valuable in medical imaging and diagnostics (Wang et al., 2018).
Antiviral Activity Exploration
The study by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues demonstrated antiviral properties against human cytomegalovirus and herpes simplex virus. This indicates that pyrimidine derivatives, including those structurally related to 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine, could have potential applications in antiviral drug development (Saxena et al., 1990).
Applications in Receptor Targeting
Squarcialupi et al. (2016) synthesized pyrazolo[4,3-d]pyrimidine derivatives to target human A1 and A2A adenosine receptors. This research suggests a potential application of similar pyrimidine compounds in the modulation of these receptors, which are important in various physiological processes (Squarcialupi et al., 2016).
Synthesis of Heterocyclic Compounds
Quiroga et al. (2008) explored the synthesis of pyrazolo[1,5-a]pyrimidines, indicating the versatility of pyrimidine derivatives in creating diverse heterocyclic compounds. Such studies show the broad applicability of compounds like 5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine in synthetic chemistry (Quiroga et al., 2008).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a therapeutic agent.
Eigenschaften
IUPAC Name |
5-iodo-4-[(4-methoxyphenyl)methoxy]-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN4O2/c1-21-7-9-22(10-8-21)17-19-11-15(18)16(20-17)24-12-13-3-5-14(23-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHORNFWMVPXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=C(C=C3)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-(4-methoxybenzyloxy)-2-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methylamine](/img/structure/B1400694.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)



![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)




![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)

![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)